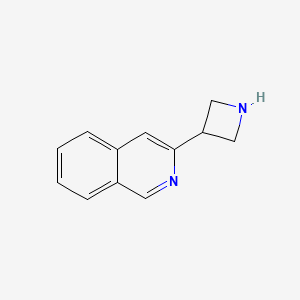

3-(3-Azetidinyl)isoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-(azetidin-3-yl)isoquinoline |

InChI |

InChI=1S/C12H12N2/c1-2-4-10-8-14-12(5-9(10)3-1)11-6-13-7-11/h1-5,8,11,13H,6-7H2 |

InChI Key |

CGEHWMHUAUOXRR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 3 Azetidinyl Isoquinoline Systems

Functionalization of the Azetidine (B1206935) Moiety within the 3-(3-Azetidinyl)isoquinoline Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, making it susceptible to various chemical transformations. nih.govresearchgate.net This reactivity can be harnessed for the selective modification of the this compound scaffold.

Nucleophilic Ring-Opening Reactions of the Azetidine Ring

The considerable ring strain of azetidines makes them prone to ring-opening reactions when treated with nucleophiles. nih.govresearchgate.net These reactions are often facilitated by the activation of the azetidine nitrogen, for example, through protonation or conversion to a quaternary ammonium (B1175870) salt, which enhances the electrophilicity of the ring carbons. magtech.com.cn The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. In the case of 2-aryl-substituted azetidines, nucleophilic attack typically occurs at the benzylic position, leading to cleavage of the C2-N bond. magtech.com.cn

For this compound, nucleophilic attack could theoretically occur at either the C2 or C4 positions of the azetidine ring. The outcome would depend on the nature of the nucleophile and the reaction conditions. Strong, sterically unhindered nucleophiles might favor attack at the less substituted carbon, while electronically driven reactions could be influenced by the isoquinoline (B145761) substituent.

Table 1: Examples of Nucleophilic Ring-Opening of Azetidine Derivatives

| Azetidine Derivative | Nucleophile | Product(s) | Reference |

| 2-Aryl-N-tosylazetidines | Alcohols (in presence of Lewis acid) | 1,3-Amino ethers | iitk.ac.in |

| 2-Arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium salts | Tetrabutylammonium halides | Tertiary alkyl halides | researchgate.net |

| N-Aryl azetidines with a pendant amide group | Intramolecular amide | Ring-opened decomposition product | nih.govacs.org |

Electrophilic and Radical Functionalization at Azetidine Positions

While less common than nucleophilic ring-opening, electrophilic functionalization of the azetidine ring is also possible. The development of electrophilic azetidinylation reagents, such as azetidinyl trichloroacetimidates, has enabled the direct attachment of azetidine rings to a wide variety of nucleophiles. chemrxiv.orgrsc.org This approach could potentially be adapted for the functionalization of a pre-existing azetidine ring within the this compound system.

Radical reactions involving azetidines are less explored but offer an alternative pathway for functionalization. The high ring strain can influence the stability of radical intermediates, potentially leading to unique reactivity patterns.

N-Substitution and Protection/Deprotection Strategies of the Azetidine Nitrogen

The secondary amine of the azetidine ring in this compound is a key site for functionalization. It can readily undergo N-alkylation, N-acylation, and other N-substitution reactions. These modifications are crucial for introducing diverse substituents and modulating the compound's physicochemical properties. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with a variety of electrophiles. savemyexams.comibchem.comsavemyexams.comgatech.edu

Protecting the azetidine nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. Common protecting groups for secondary amines, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), can be employed. The selection of a protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal.

Table 2: Common Protecting Groups for Azetidine Nitrogen

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) |

| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong reducing agents or strong acid |

Functionalization of the Isoquinoline Core of this compound

The isoquinoline ring system is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. The position of the azetidinyl substituent at C3 will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Isoquinoline System

The isoquinoline nucleus is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.org Substitution typically occurs on the benzene ring portion of the molecule, favoring positions C5 and C8. libretexts.orgscribd.com The presence of the azetidinyl group at C3, which can be considered an alkylamino substituent, is expected to be an activating group, though its effect might be modulated by protonation under acidic reaction conditions. In its protonated form, the azetidinyl group would become strongly deactivating.

Table 3: Regioselectivity of Electrophilic Substitution on Isoquinoline

| Electrophile | Reagent | Major Product(s) | Reference |

| NO₂⁺ | HNO₃/H₂SO₄ | 5-Nitroisoquinoline and 8-Nitroisoquinoline | libretexts.org |

| SO₃ | H₂SO₄/SO₃ | Isoquinoline-5-sulfonic acid and Isoquinoline-8-sulfonic acid | scribd.com |

| Br⁺ | Br₂/AlCl₃ | 5-Bromoisoquinoline and 8-Bromoisoquinoline | scribd.com |

Nucleophilic Addition and Substitution Reactions on the Isoquinoline System

The pyridine-like ring of the isoquinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at positions C1 and C3. The presence of the azetidinyl group at C3 might hinder direct nucleophilic substitution at this position. However, nucleophilic addition to the isoquinoline ring, followed by rearomatization, is a viable strategy.

One of the most well-known reactions of this type is the Chichibabin reaction, which involves the amination of the isoquinoline ring at the C1 position using sodium amide. scribd.com Furthermore, the isoquinoline ring can be activated towards nucleophilic attack by N-alkylation or N-oxidation, which increases the electrophilicity of the ring carbons. pnas.org For instance, the formation of N-isoquinolinium salts facilitates hydride transfer to the C1 position. nih.gov

Table 4: Examples of Nucleophilic Reactions on the Isoquinoline System

| Reaction Type | Reagent | Position of Attack | Product Type | Reference |

| Chichibabin Reaction | NaNH₂ | C1 | 1-Aminoisoquinoline | scribd.com |

| Nucleophilic Addition | Organolithium reagents | C1 | 1-Substituted-1,2-dihydroisoquinolines | nih.gov |

| Reissert Reaction | KCN, Acyl chloride | C1 | 1-Cyano-2-acyl-1,2-dihydroisoquinolines | scribd.com |

Metal-Catalyzed Cross-Coupling Reactions for Isoquinoline Decoration

The isoquinoline scaffold within the this compound system is amenable to various metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for forging carbon-carbon and carbon-heteroatom bonds. eie.gr These methods allow for the late-stage introduction of a wide array of functional groups onto the isoquinoline core, assuming an appropriately pre-functionalized substrate (e.g., a halo-isoquinoline derivative).

Prominent examples of such transformations include the Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck reactions. For instance, a bromo-substituted this compound could undergo a palladium-catalyzed Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid to introduce new aryl substituents. Similarly, Sonogashira coupling with terminal alkynes would yield alkynyl-substituted isoquinolines. These reactions typically exhibit broad functional group tolerance, a critical feature when dealing with a multifunctional substrate like this compound. eie.grrsc.org

More advanced strategies, such as the direct C-H activation and arylation of the isoquinoline ring, represent an increasingly powerful and atom-economical approach. nih.gov Nickel-catalyzed protocols, in particular, have emerged as effective for the C-C bond formation between N-acyliminium precursors derived from isoquinolines and various boronic acids under mild conditions. rsc.org Furthermore, rhodium(III)-catalyzed [4+2] annulation reactions provide a pathway to isoquinolone derivatives that can be subsequently subjected to cross-coupling for further decoration. mdpi.com These techniques provide a robust toolkit for modifying the electronic and steric properties of the isoquinoline portion of the molecule.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions for Isoquinoline Core Functionalization

| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Bromo-3-(3-azetidinyl)isoquinoline + Arylboronic acid | Aryl-3-(3-azetidinyl)isoquinoline |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Iodo-3-(3-azetidinyl)isoquinoline + Terminal alkyne | Alkynyl-3-(3-azetidinyl)isoquinoline |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Bromo-3-(3-azetidinyl)isoquinoline + Alkene | Alkenyl-3-(3-azetidinyl)isoquinoline |

| C-H Arylation | Ni(0) catalyst | N-Acyl-3-(3-azetidinyl)isoquinolinium + Arylboronic acid | Aryl-dihydro-3-(3-azetidinyl)isoquinoline |

Ring Expansions and Contractions Involving the Azetidine or Isoquinoline Moieties

The chemical reactivity of this compound is significantly influenced by the strained four-membered azetidine ring. This strain makes the azetidine moiety susceptible to ring-opening and ring expansion reactions, providing a pathway to other heterocyclic systems. rsc.orgrsc.org

A well-documented transformation for azetidines is the one-carbon ring expansion to form pyrrolidines. chemrxiv.org This can be achieved through a copper-catalyzed reaction with a diazo compound, proceeding via the formation of an ammonium ylide followed by a nih.govmagtech.com.cn-Stevens rearrangement. chemrxiv.orgnih.gov Applying this methodology to this compound would be expected to yield 3-(3-pyrrolidinyl)isoquinoline derivatives. The regioselectivity of such ring-opening and expansion reactions is often directed by the substituents on the azetidine ring and can be influenced by electronic effects. magtech.com.cn

Conversely, ring contraction of the isoquinoline system is a less common but feasible transformation. For example, flash vacuum pyrolysis of structurally related 3-(5-tetrazolyl)isoquinoline generates 3-isoquinolylnitrene, which can undergo ring contraction to form derivatives of 2-naphthonitrile. researchgate.net While a harsh method, it illustrates the potential for skeletal rearrangement of the isoquinoline core under specific conditions. More contemporary methods for the ring contraction of saturated cyclic amines, often catalyzed by Lewis acids like B(C₆F₅)₃, could potentially be adapted for the azetidine ring, leading to three-membered aziridine (B145994) derivatives, though this would be a challenging transformation. researchgate.net

Table 2: Potential Ring Transformation Reactions

| Moiety | Transformation | Reagents/Conditions | Product Scaffold |

| Azetidine | Ring Expansion (to Pyrrolidine) | Diazo compound, Cu or Rh catalyst | 3-(3-Pyrrolidinyl)isoquinoline |

| Azetidine | Ring Contraction (to Aziridine) | B(C₆F₅)₃-catalyzed rearrangement (hypothetical) | 3-(2-Aziridinylmethyl)isoquinoline |

| Isoquinoline | Ring Contraction | Flash Vacuum Pyrolysis (by analogy) | Substituted Naphthonitrile |

Formation of Polycyclic and Fused Architectures from this compound Derivatives

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of complex, multi-ring fused systems. Strategic intramolecular reactions can be designed to form new rings by bridging the azetidine and isoquinoline moieties.

One common approach involves the cyclization of dihydroisoquinolines with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). This reaction can lead to the formation of tricyclic systems such as pyrrolo[2,1-a]isoquinolines. mdpi.com By analogy, a derivative of 3-(3-azetidinyl)-3,4-dihydroisoquinoline could undergo a similar [3+2] cycloaddition to construct a novel fused polycyclic framework.

Furthermore, palladium-catalyzed intramolecular C-H arylation is a powerful tool for creating N-fused polycyclic isoquinolines. rsc.org A synthetic strategy could involve first N-arylating the azetidine ring with a bromo-substituted aryl group, followed by an intramolecular Pd-catalyzed C-H activation/arylation, where a C-H bond on the isoquinoline ring attacks the aryl bromide to form a new fused ring. Various catalytic systems, including those based on rhodium and copper, are also employed to synthesize isoquinoline-fused heterocycles, such as benzimidazo[2,1-a]isoquinolines, from appropriately substituted precursors. semanticscholar.org These methods highlight the potential to use the this compound core to build extended, rigid molecular architectures. nih.gov

Table 3: Examples of Synthetic Routes to Fused Architectures

| Starting Material Type | Reaction Type | Catalyst/Reagents | Resulting Fused System Example |

| Substituted 3,4-dihydroisoquinoline (B110456) | [3+2] Cycloaddition | Dimethyl acetylenedicarboxylate (DMAD) | Pyrrolo[2,1-a]isoquinoline |

| N-Arylazetidine with halo-group | Intramolecular C-H Arylation | Palladium catalyst, base | Azetidino[1,2-a]phenanthridine (hypothetical) |

| o-Alkynylbenzonitrile + o-Iodoaniline | Annulation | Copper catalyst | Benzimidazo[2,1-a]isoquinoline |

Computational and Mechanistic Investigations of 3 3 Azetidinyl Isoquinoline Systems

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational preferences of 3-(3-Azetidinyl)isoquinoline. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. researchgate.netepstem.net For instance, the hybridization of nitrogen atoms within the azetidine (B1206935) and isoquinoline (B145761) rings can be determined by the sum of bond angles around them, indicating their local geometry. iucr.org

The conformational landscape of this compound is influenced by the rotational freedom around the single bond connecting the azetidine and isoquinoline rings. Different conformers, such as s-trans and s-cis, may exist with varying energies. rsc.org Computational studies can predict the most stable conformer by calculating the relative energies of these different arrangements. rsc.org The electronic properties, including the distribution of electron density and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. researchgate.netepstem.net The HOMO-LUMO energy gap is a key parameter that provides information about the molecule's chemical reactivity and electronic transitions. researchgate.netepstem.net

Table 1: Selected Optimized Geometrical Parameters of a Related Azetidinyl-Isoquinoline System

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| N1 hybridization | sp³ |

| N2 hybridization | sp² |

| Dihedral angle (Pyrrolidine-Phenyl) | 9.49 (7)° |

| Dihedral angle (Phenyl-Phenyl) | 87.48 (7)° |

Data derived from a study on a related complex pyrrolo[1,2-b]isoquinoline derivative containing an azetidinyl moiety. iucr.org

Computational Analysis of Reaction Pathways and Transition States in this compound Synthesis

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions involved in the synthesis of this compound and its derivatives. By modeling the reaction pathways, chemists can identify key intermediates and transition states, providing a detailed picture of how the reaction proceeds. nih.govresearchgate.net For example, in the synthesis of isoquinoline alkaloids, mechanistic studies have been conducted to explain the stereoselectivity of certain reactions. clockss.org These studies often involve the calculation of activation energies for different possible pathways, allowing researchers to predict the most likely course of the reaction. cuny.edu

Various synthetic strategies for constructing the isoquinoline core have been investigated computationally, including the Bischler-Napieralski reaction, Pictet-Spengler reaction, and Pomeranz-Fritsch cyclization. nih.govclockss.org Computational analysis can shed light on the regioselectivity and stereoselectivity of these reactions. researchgate.net For instance, in the context of C-H annulation reactions to form isoquinolines, computational studies can help elucidate the role of the catalyst and the factors governing the observed selectivity. researchgate.net

The study of cycloaddition reactions, which are often employed in the synthesis of complex heterocyclic systems, also benefits from computational analysis. cuny.edursc.org Kinetic and computational work can reveal the reversibility of certain steps and the factors influencing the reactivity of intermediates. cuny.edu

Molecular Dynamics Simulations for Conformational Flexibility and Solvation

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational flexibility of this compound in different environments, such as in a solvent. nih.govulakbim.gov.tr By simulating the movement of atoms over time, MD can reveal the range of conformations the molecule can adopt and the transitions between them. mun.ca This is particularly important for understanding how the molecule behaves in a biological context, where its conformation can significantly impact its interaction with target proteins. nih.gov

MD simulations can be used to study the molecule's solvation, which is how it interacts with solvent molecules. nih.gov This is crucial for understanding its solubility and how the solvent might influence its conformational preferences. The simulations can provide detailed information about the arrangement of solvent molecules around the solute and the energetics of these interactions. rsc.org

Advanced MD techniques, such as replica-exchange molecular dynamics, can be employed to enhance the sampling of the conformational space and identify the most probable conformations in solution. mun.ca These simulations are becoming increasingly important in drug development for predicting the behavior of molecules in complex biological environments. mun.ca

Understanding Intermolecular Non-Covalent Interactions in Azetidinyl Isoquinoline Systems

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure and function of molecules, including their interactions with biological targets. wikipedia.orgencyclopedia.pub These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but play a significant role in molecular recognition and binding. wikipedia.orgencyclopedia.pub

Computational methods, such as NCI analysis based on the Reduced Density Gradient (RDG), can be used to visualize and characterize these weak interactions. researchgate.net This analysis can identify regions of attractive and repulsive interactions within the molecule and between the molecule and its environment. researchgate.net For this compound, understanding the NCI profile is essential for predicting how it will interact with other molecules, such as enzymes or receptors. mdpi.com

Retrosynthetic Computational Approaches for Novel this compound Derivatives

Retrosynthetic analysis is a strategy used by chemists to design the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. the-scientist.com In recent years, computational tools have been developed to automate and enhance this process. the-scientist.combiorxiv.org These tools use databases of chemical reactions and sophisticated algorithms to propose synthetic routes to a target molecule. the-scientist.com

For the design of novel this compound derivatives, these computational retrosynthesis tools can be invaluable. the-scientist.com They can help chemists to explore a wide range of possible synthetic pathways, identify novel and efficient routes, and prioritize reactions for experimental validation. biorxiv.org By integrating machine learning and artificial intelligence, these tools are becoming increasingly powerful in predicting the outcome of chemical reactions and designing syntheses for molecules with desired properties. the-scientist.com This approach can accelerate the discovery of new drug candidates and other functional molecules based on the this compound scaffold. researchgate.netrsc.org

Advanced Synthetic Considerations and Future Directions in 3 3 Azetidinyl Isoquinoline Chemistry

Green Chemistry Principles in the Synthesis of Azetidinyl Isoquinolines

The adoption of green chemistry principles is paramount in modern organic synthesis to mitigate the environmental footprint of chemical processes. rroij.com These principles advocate for the design of products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comresearchgate.net In the context of synthesizing azetidinyl isoquinolines, this involves a focus on alternative reaction media, sustainable catalytic systems, and maximizing atom economy to reduce waste.

A major goal of green chemistry is to eliminate or replace hazardous solvents with environmentally benign alternatives. rroij.commdpi.com Solvents often constitute the bulk of material waste in a chemical reaction and can pose significant risks due to toxicity, flammability, and environmental persistence. rroij.com

Solvent-Free Synthesis: Conducting reactions without a solvent offers the ultimate green advantage by eliminating a major source of waste and simplifying purification. Several solvent-free methods have been developed for the synthesis of isoquinoline (B145761) derivatives, which could be adapted for azetidinyl isoquinoline synthesis. For instance, an efficient synthesis of dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates has been achieved through one-pot reactions under solvent-free conditions at 50°C. nih.gov This approach demonstrates the feasibility of constructing complex isoquinoline systems without a solvent. Another protocol describes a TFA-catalyzed dearomative cyanidation of isoquinoline under solvent-free conditions, highlighting its operational simplicity and environmental friendliness. rsc.org

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Syntheses in aqueous media are becoming increasingly common for heterocyclic compounds. For example, zinc oxide nanoparticles have been used as an efficient catalyst for synthesizing novel di-spiroindolizidine bisoxindoles in an aqueous medium. rsc.org The synthesis of oxa-aza-phenanthrene and anthracene (B1667546) derivatives has also been achieved in an aqueous micellar system, demonstrating that surfactants can facilitate organic reactions in water. researchgate.net A process for preparing certain octahydroisoquinolines also utilizes aqueous solutions in its steps. google.com These examples suggest that the key cyclization or coupling steps in the synthesis of 3-(3-azetidinyl)isoquinoline could potentially be performed in water, significantly improving the green profile of the process.

Table 1: Comparison of Reaction Media in Isoquinoline Synthesis

| Feature | Conventional Organic Solvents | Solvent-Free Conditions | Aqueous Media |

| Environmental Impact | Often high (toxic, volatile, persistent) | Minimal | Low (non-toxic, abundant) |

| Safety Hazard | Flammable, toxic, corrosive rroij.com | Reduced | High (non-flammable) |

| Waste Generation | High (solvent waste is a major component) | Minimal | Low (water is easily disposed of) |

| Purification | Often requires extraction and chromatography | Can be simpler (direct isolation) | May require extraction of the product |

| Applicability | Broad, well-established | Limited by reactant solubility/melting point | Limited by reactant solubility and stability |

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity while using smaller quantities of reagents. mdpi.com The focus is on developing catalysts that are non-toxic, derived from earth-abundant materials, and reusable. mpg.de

For isoquinoline synthesis, several sustainable catalytic systems have been reported:

Heterogeneous Catalysts: Montmorillonite K10, an inexpensive and non-toxic clay, has been used for the green synthesis of N-fused imino-1,2,4-thiadiazolo isoquinoline hybrids. mdpi.com Reusable cooperative bifunctional catalysts based on transition metal oxides/Bi(III) have been employed for the sustainable synthesis of quinolines and other N-heterocycles. rsc.org Such heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Homogeneous Recyclable Catalysts: A Ru(II)/PEG-400 system has been developed for the synthesis of 1-phenyl isoquinoline derivatives. niscpr.res.in The use of polyethylene (B3416737) glycol (PEG) as a biodegradable solvent allows for the catalyst to be recycled via simple extraction, combining the high activity of a homogeneous catalyst with the reusability of a heterogeneous one. niscpr.res.in

Earth-Abundant Metal Catalysts: Research is increasingly focused on replacing precious metal catalysts (like palladium, rhodium) with those based on abundant and less toxic metals such as iron, copper, or bismuth. mpg.de These alternatives are crucial for achieving long-term sustainability in the pharmaceutical and chemical industries. mpg.de

The application of these catalytic principles to the synthesis of this compound could involve using a reusable solid acid catalyst for a key cyclization step or employing an earth-abundant metal catalyst for a cross-coupling reaction to introduce the azetidine (B1206935) ring.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgjocpr.com A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. acs.orgprimescholars.com

Calculating Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Reactions like additions and cycloadditions are inherently more atom-economical than substitutions or eliminations, which generate stoichiometric byproducts. primescholars.com For instance, a Diels-Alder reaction can have a 100% atom economy as all reactant atoms are incorporated into the product. jocpr.com

In the synthesis of azetidinyl isoquinolines, strategies to improve atom economy include:

Designing Addition-Based Routes: Favoring synthetic routes that involve cycloadditions or tandem reactions where multiple bonds are formed in a single operation. nih.gov

Minimizing Protecting Groups: Avoiding the use of protecting groups reduces the number of synthetic steps and the amount of waste generated. acs.org

Utilizing Catalytic Reagents: Using catalytic amounts of reagents instead of stoichiometric ones significantly improves atom economy. mdpi.com

Emerging technologies like flow chemistry also contribute to waste reduction by allowing for more efficient reactions and minimizing byproduct formation. rsc.orgresearchgate.net By focusing on atom-economical reaction design, the synthesis of this compound can become more sustainable and cost-effective.

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for chemical synthesis. rsc.orgmdpi.com It offers significant advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, and straightforward scalability. rsc.orgresearchgate.net

The application of flow chemistry to the synthesis of isoquinoline alkaloids has demonstrated remarkable improvements in efficiency. For example, a fully continuous flow asymmetric synthesis of tetrahydroprotoberberine alkaloids reduced the total reaction time from 100 hours in batch to just 32.5 minutes in flow. rsc.org This technology is particularly beneficial for reactions that are hazardous or difficult to control on a large scale, such as those involving highly reactive intermediates or exothermic processes. researchgate.net

Potential applications in this compound synthesis include:

Improved Safety: Handling potentially unstable intermediates or reagents, which might be required for constructing the azetidine or isoquinoline rings, is safer in a small-volume flow reactor.

Enhanced Efficiency: Precise control over temperature, pressure, and reaction time can lead to higher yields and selectivity, reducing the formation of impurities. vapourtec.com

Multistep Synthesis: Telescoped reaction sequences, where the output from one reactor flows directly into the next for a subsequent transformation, can streamline the synthesis of complex molecules like this compound, avoiding time-consuming workup and purification of intermediates. mdpi.comresearchgate.net

The combination of flow systems with sustainable catalysts (e.g., packed-bed reactors with a solid-supported catalyst) represents a highly efficient and green approach for the future production of azetidinyl isoquinoline derivatives. rsc.org

Table 2: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Scalability | Often requires re-optimization | Straightforward (running the system for longer) |

| Safety | Higher risk with exothermic/hazardous reactions | Enhanced due to small reaction volume |

| Heat & Mass Transfer | Often poor and inconsistent | Excellent and highly efficient |

| Reaction Control | Less precise | Precise control of temperature, pressure, time vapourtec.com |

| Efficiency | Can be lower, with more side products | Often higher yields and purity rsc.orgresearchgate.net |

| Multistep Processes | Requires isolation of intermediates | Allows for integrated, telescoped synthesis mdpi.com |

Expanding the Chemical Space through High-Throughput Derivatization of Azetidinyl Isoquinoline Scaffolds

High-throughput experimentation (HTE) and high-throughput screening (HCS) are powerful tools in modern drug discovery and process development. thieme-connect.commdpi.com These automated methods allow for the rapid synthesis and evaluation of a large number of compounds, enabling the efficient exploration of the chemical space around a core scaffold like azetidinyl isoquinoline.

By systematically varying the substituents on both the azetidine and isoquinoline rings, HTE can be used to quickly generate a library of analogues. This can be achieved by employing parallel synthesis techniques where arrays of starting materials are reacted with a set of diverse building blocks. For example, a library of this compound derivatives could be generated by reacting a common intermediate with a wide range of acylating or alkylating agents to modify the azetidine nitrogen.

The benefits of this approach include:

Rapid SAR Exploration: High-throughput synthesis coupled with biological screening allows for a rapid understanding of structure-activity relationships (SAR).

Discovery of New Reactions: HTE is invaluable for discovering new catalytic systems or reaction conditions that might not be found through traditional, hypothesis-driven research. thieme-connect.com

Process Optimization: The vast amount of data generated can be used to quickly optimize reaction conditions for yield, selectivity, and robustness.

The use of combinatorial chemistry techniques is a key advantage for generating diverse molecular libraries for screening purposes. nih.gov This approach would be instrumental in functionalizing the this compound core to identify derivatives with improved pharmacological properties.

Emerging Methodologies for the Synthesis of Novel Azetidinyl Isoquinoline Analogues

The field of organic synthesis is continually evolving, with new methodologies providing access to previously challenging molecular architectures. sioc-journal.cn Several emerging strategies are particularly relevant for the synthesis of novel analogues of this compound.

Photoredox and Electrochemical Catalysis: These methods use light or electricity, respectively, to generate highly reactive intermediates under mild and environmentally friendly conditions. rsc.org They enable unique chemical transformations and have been applied to optimize the synthesis of various isoquinoline alkaloids. rsc.org This could allow for novel C-H functionalization on the isoquinoline core or unique manipulations of the azetidine ring.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. niscpr.res.in Rhodium-catalyzed C-H activation has been used for the enantioselective construction of axially chiral 1-aryl isoquinolines, demonstrating the power of this approach for creating complex, stereodefined structures. researchgate.net This could be applied to directly couple a substituted azetidine precursor to an appropriate isoquinoline starting material.

Novel Cycloaddition Strategies: The development of novel cycloaddition reactions provides powerful tools for constructing heterocyclic rings. For example, [3+2] cycloaddition reactions involving C,N-cyclic azomethine imines or nitrile oxides have been used to create fused polycyclic isoquinoline systems. nih.govnih.gov Such strategies could be envisioned to construct the isoquinoline core with the azetidinyl moiety already incorporated or poised for introduction.

Synthesis of Fused Systems: Research into the synthesis of fused azeto-isoquinoline systems, such as azeto[2,1-a]isoquinolines, points toward methodologies for creating more rigid and structurally complex analogues. researchgate.net These constrained structures are of great interest in medicinal chemistry for their potential to confer high receptor affinity and selectivity.

These advanced methodologies promise to expand the diversity of accessible azetidinyl isoquinoline analogues, providing new avenues for medicinal chemistry research and the development of novel therapeutics. rsc.org

Future Perspectives in the Academic Research of the this compound Framework

The this compound scaffold, a unique heterocyclic structure, is increasingly recognized for its potential in medicinal chemistry and materials science. amerigoscientific.comktu.edu Academic research into this framework is poised for significant expansion, driven by the quest for novel therapeutic agents and functional materials. amerigoscientific.com Future investigations are likely to focus on several key areas, including the development of innovative synthetic methodologies, the exploration of new biological targets, and the application of this framework in creating advanced materials.

A primary focus of future research will be the development of more efficient and versatile synthetic routes to access a wider range of this compound derivatives. While traditional methods for isoquinoline synthesis, such as the Pictet-Spengler and Bischler-Napieralski reactions, remain relevant, there is a growing demand for novel, environmentally friendly, and straightforward strategies. researchgate.netnih.gov Academic labs are expected to explore new catalytic systems, one-pot reactions, and cascade cyclizations to construct the core structure and introduce diverse functionalities. nih.gov The development of stereoselective syntheses will also be crucial for preparing enantiomerically pure compounds, which is often essential for elucidating structure-activity relationships and developing effective therapeutics.

The exploration of the this compound framework against a broader array of biological targets represents another significant avenue for future academic inquiry. Isoquinoline alkaloids and their derivatives have a long history of use in traditional medicine and have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. amerigoscientific.comrsc.orgontosight.ai The unique combination of the isoquinoline and azetidine moieties in the this compound scaffold may lead to novel mechanisms of action and improved selectivity for specific biological targets. nih.govrsc.org Future research will likely involve high-throughput screening of compound libraries against various enzymes, receptors, and signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. nih.gov

Table 1: Potential Areas of Future Academic Research on this compound

| Research Area | Focus | Potential Impact |

| Novel Synthetic Methodologies | Development of efficient, stereoselective, and environmentally friendly synthetic routes. | Increased accessibility to a wider range of derivatives for screening and development. |

| Exploration of New Biological Targets | Screening against diverse enzymes, receptors, and signaling pathways. | Discovery of novel therapeutic agents for various diseases. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the scaffold to understand the impact of structural changes on biological activity. | Design of more potent and selective drug candidates. |

| Application in Materials Science | Investigation of the photophysical and electronic properties of derivatives for use in organic electronics and sensors. | Development of new functional materials with tailored properties. |

| Computational Modeling and Drug Design | Utilization of in silico methods to predict biological activity and guide synthetic efforts. | Acceleration of the drug discovery process and optimization of lead compounds. nih.gov |

Furthermore, detailed structure-activity relationship (SAR) studies will be a cornerstone of future academic research. By systematically modifying the azetidine ring, the isoquinoline core, and the linker between them, researchers can gain a deeper understanding of how structural features influence biological activity. This knowledge is critical for the rational design of more potent and selective compounds.

Beyond medicinal chemistry, the unique electronic and photophysical properties of the this compound framework may open up new avenues in materials science. Isoquinoline-based compounds have been explored for their potential in creating conductive materials, optical materials, and sensors. amerigoscientific.com Future academic research could focus on synthesizing and characterizing novel this compound derivatives with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.

The synergy between experimental synthesis and computational modeling will also play a crucial role in advancing the field. nih.gov In silico techniques can be employed to predict the binding of this compound derivatives to biological targets, guiding the design of new compounds with enhanced activity and reduced off-target effects. This integrated approach can significantly accelerate the discovery and optimization of new drug candidates and functional materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for introducing the azetidine moiety into isoquinoline derivatives?

- Methodological Answer : Multi-component reactions (MCRs) are highly efficient for synthesizing substituted isoquinolines. For instance, combining malononitrile, aldehydes, isoquinoline, and isocyanides in dichloromethane at room temperature enables the formation of dihydropyrrolo[2,1-a]isoquinoline derivatives with yields up to 59% . To introduce azetidine, analogous approaches using azetidine-containing reagents (e.g., azetidine alcohols or amines) in Mitsunobu or nucleophilic substitution reactions could be adapted. Reaction optimization should focus on solvent polarity, catalyst selection (e.g., AgOTf for cyclization), and temperature control to stabilize the azetidine ring during synthesis.

Q. How can structure-activity relationships (SAR) guide the optimization of 3-(3-azetidinyl)isoquinoline derivatives for biological activity?

- Methodological Answer : Fragment-based design is a robust strategy. For example, synthesizing monosubstituted isoquinoline fragments (e.g., substitutions at positions 1, 3, 4, or 8) and screening them against target proteins (e.g., topoisomerase I or ABCB1 transporters) can identify critical pharmacophores . Merging fragments with azetidine groups via "merging by design" strategies (without requiring X-ray data) can enhance binding affinity. Computational tools like molecular docking and QSAR modeling should validate substituent effects on reduction potentials (e.g., electron-withdrawing groups like -CN lower yields in borylation reactions ).

Q. What analytical techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm azetidine ring integration and isoquinoline substitution patterns. For poorly soluble compounds, deuterated DMSO or heating may improve signal resolution .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for azetidine-containing adducts.

- Chromatography : Gradient elution (e.g., 1–5% methanol in chloroform) via TLC or HPLC separates isomers and validates purity .

Advanced Research Questions

Q. How can in vivo studies be designed to evaluate the pharmacokinetics and toxicity of this compound derivatives?

- Methodological Answer :

- Animal Models : Use protocols compliant with international standards (e.g., CU-IACUC-approved protocols for rodents) . Dose-response studies should assess acute toxicity (LD) and chronic effects (28-day repeated dosing).

- Pharmacokinetics : Track bioavailability via LC-MS/MS, focusing on blood-brain barrier penetration (critical for CNS-targeted compounds). Isoquinoline derivatives with adamantyl groups show enhanced lipophilicity and BBB permeability .

- Data Contradictions : If in vitro activity (e.g., IC < 1 μM) does not translate to in vivo efficacy, investigate metabolic stability (e.g., CYP450 metabolism) using liver microsomes .

Q. What mechanisms underlie resistance to this compound-based therapies, and how can they be overcome?

- Methodological Answer : Resistance in cancer cells often involves ABCB1 transporter upregulation. Co-administering phenethylisoquinoline alkaloids (e.g., compound 2 in ) as ABCB1 modulators can reverse multidrug resistance. Validate via:

- Flow Cytometry : Measure intracellular drug accumulation with/without modulators.

- Gene Knockdown : siRNA targeting ABCB1 in resistant cell lines (e.g., MCF-7/ADR) restores sensitivity .

Q. How can computational methods predict the redox properties of this compound derivatives for photocatalytic applications?

- Methodological Answer : Density functional theory (DFT) calculates reduction potentials to guide photocatalyst design. For example, electron-donating groups (e.g., -NH) lower reduction potentials (−3.26 V), enhancing photocatalytic yields (64% in borylation reactions) . Correlate computed HOMO-LUMO gaps with experimental UV-Vis spectra to validate predictions.

Q. What strategies improve the selectivity of this compound derivatives for dual-target inhibition (e.g., Topoisomerase I and ABCB1)?

- Methodological Answer :

- Fragment Merging : Combine azetidine-substituted fragments with known Topo I inhibitors (e.g., indenoisoquinolines ) and ABCB1 modulators on a single scaffold.

- Biochemical Assays : Use fluorescence polarization assays for Topo I-DNA cleavage and calcein-AM efflux assays for ABCB1 inhibition.

- Selectivity Profiling : Screen against off-target kinases (e.g., EGFR, VEGFR) to minimize toxicity .

Data Analysis and Experimental Design

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound derivatives?

- Methodological Answer :

- Metabolomic Profiling : Identify metabolites via UPLC-QTOF-MS in plasma and liver samples.

- Protein Binding Studies : Use equilibrium dialysis to assess serum albumin binding, which may reduce free drug concentrations .

- Dose Escalation : Adjust dosing regimens (e.g., QD vs. BID) based on half-life (t) from pharmacokinetic studies .

Q. What statistical approaches are critical for validating the anti-inflammatory or anticancer activity of this compound derivatives?

- Methodological Answer :

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., IC values across cell lines) using SigmaStat or GraphPad Prism .

- Survival Analysis : Log-rank tests for in vivo efficacy studies (e.g., tumor growth delay in xenografts).

- Dose-Response Modeling : Fit data to Hill equations to calculate EC and assess cooperativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.